Stoichiometric Accuracy in Gravimetric Formulation
Procurement of the trihydrate form, with its well-defined water content (3 H₂O per formula unit), enables precise stoichiometric calculations without the uncertainty introduced by variable hydration in nominally 'anhydrous' material. The trihydrate (MW 235.19 g/mol) requires a 29.8% mass correction relative to anhydrous 2-aminoisophthalic acid (MW 181.15 g/mol). For a typical MOF synthesis requiring 1.0 mmol of organic linker, the correct mass is 235.2 mg for the trihydrate versus 181.2 mg for true anhydrous material—an error of 54.0 mg (29.8%) if the forms are interchanged without adjustment .
| Evidence Dimension | Mass per mmol of organic linker (C₈H₇NO₄ equivalent) |
|---|---|
| Target Compound Data | 235.19 mg/mmol (trihydrate; C₈H₁₃NO₇) |
| Comparator Or Baseline | 181.15 mg/mmol (anhydrous; C₈H₇NO₄) |
| Quantified Difference | +54.04 mg/mmol (+29.8%) |
| Conditions | Gravimetric formulation at ambient laboratory conditions |
Why This Matters
Uncorrected substitution introduces a 29.8% stoichiometric deficit in the organic linker, compromising MOF crystallinity, porosity, and batch-to-batch reproducibility.
